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Compound of Interest

Compound Name: ST4206

Cat. No.: B611020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ST4206, a potent and orally active

adenosine A2A receptor antagonist. It is intended to serve as a comprehensive resource,

detailing its chemical properties, mechanism of action, and relevant experimental protocols for

preclinical research, particularly in the context of neurodegenerative diseases such as

Parkinson's disease.

Core Compound Data
ST4206 is a significant compound in the study of adenosine receptor modulation. Its key

quantitative data are summarized below for easy reference and comparison.
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Property Value Reference

CAS Number 1246018-36-9 [1]

Molecular Weight 286.29 g/mol [1]

Chemical Formula C₁₂H₁₄N₈O [1]

IUPAC Name

4-[6-Amino-9-methyl-8-(2H-

1,2,3-triazol-2-yl)-9H-purin-2-

yl]-2-butanone

[1]

Ki for Adenosine A2A 12 nM [2]

Ki for Adenosine A1 197 nM

IC₅₀ on cAMP 990 nM

Solubility Soluble in DMSO

Mechanism of Action: Adenosine A2A Receptor
Antagonism
ST4206 exerts its effects by acting as an antagonist at the adenosine A2A receptor (A2AR), a

G-protein coupled receptor (GPCR). In normal physiological processes, adenosine binds to the

A2AR, activating a Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP

(cAMP). The accumulation of intracellular cAMP activates protein kinase A (PKA), which then

triggers a cascade of downstream signaling events.

By blocking the binding of adenosine to the A2AR, ST4206 inhibits this signaling pathway. This

mechanism is of particular interest in neurodegenerative disorders like Parkinson's disease,

where the antagonism of A2A receptors can help to modulate neuronal function and reduce

neuroinflammation. The A2A receptor has been identified as a promising non-dopaminergic

target for the treatment of Parkinson's disease.

Below is a diagram illustrating the canonical adenosine A2A receptor signaling pathway and the

inhibitory action of ST4206.
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Adenosine A2A receptor signaling pathway and the antagonistic action of ST4206.

Key Experimental Protocols
ST4206 has been evaluated in established animal models of Parkinson's disease. The

following are detailed methodologies for two such key in vivo experiments.

Haloperidol-Induced Catalepsy in Mice
This model is used to assess the potential of compounds to reverse drug-induced motor

deficits, which can be analogous to some symptoms of Parkinson's disease.

Objective: To evaluate the ability of ST4206 to antagonize catalepsy induced by the dopamine

D2 receptor antagonist, haloperidol.

Materials:

Male Swiss mice

Haloperidol solution (e.g., 2 mg/kg) in sterile saline

ST4206 solution (e.g., 10, 20, and 40 mg/kg) or vehicle, for oral administration

Catalepsy-testing apparatus (e.g., a horizontal bar 4.5 cm above a surface)

Stopwatch
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Procedure:

Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to

the experiment.

Induction of Catalepsy: Administer haloperidol (e.g., 2 mg/kg) intraperitoneally (i.p.) to the

mice.

Compound Administration: 2.5 hours after haloperidol injection, administer ST4206 (10, 20,

or 40 mg/kg) or vehicle orally.

Catalepsy Assessment (Bar Test):

At predetermined time points (e.g., every 60 minutes for 3 hours) after ST4206
administration, gently place the forepaws of each mouse on the horizontal bar.

Start the stopwatch and measure the time it takes for the mouse to remove both forepaws

from the bar (descent latency).

A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar

for the entire cut-off period, the maximum time is recorded.

Data Analysis: Compare the descent latencies of the ST4206-treated groups to the vehicle-

treated group using appropriate statistical methods (e.g., ANOVA). A significant reduction in

descent latency indicates an anti-cataleptic effect.

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
This is a widely used neurotoxicant-based model that mimics the progressive loss of

dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's

disease.

Objective: To assess the ability of ST4206 to potentiate the motor effects of L-DOPA in a rat

model of Parkinson's disease.

Materials:

Male Sprague-Dawley rats (200-250 g)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6-Hydroxydopamine (6-OHDA) solution (e.g., 2 mg/mL in saline with 0.02% ascorbic acid)

Stereotactic frame and surgical instruments

Anesthetic (e.g., isoflurane)

L-DOPA and benserazide solution

Apomorphine or amphetamine for lesion validation

Rotational behavior monitoring system (Rotameter)

Procedure:

Unilateral 6-OHDA Lesioning:

Anesthetize the rat and place it in a stereotactic frame.

Perform a midline incision on the scalp to expose the skull.

Drill a small hole at the desired stereotactic coordinates for the medial forebrain bundle

(e.g., A/P -2.2 mm, M/L 1.5 mm from bregma).

Slowly inject 6-OHDA solution into the target area using a Hamilton syringe (e.g., 5 µL at a

rate of 1 µL/minute).

Leave the needle in place for a few minutes before slowly retracting it to prevent backflow.

Suture the incision and allow the animal to recover.

Lesion Validation:

Approximately 10-14 days post-surgery, assess the extent of the lesion by inducing

rotational behavior. This can be done by administering a dopamine agonist like

apomorphine (to induce contralateral rotations) or a dopamine-releasing agent like

amphetamine (to induce ipsilateral rotations).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animals exhibiting a sufficient number of rotations are considered successfully lesioned

and are used for further experiments.

Drug Testing:

Administer ST4206 or vehicle intraperitoneally.

Subsequently, administer a combination of L-DOPA and a peripheral decarboxylase

inhibitor like benserazide.

Place the rat in the Rotameter system and record the number of contralateral rotations for

a defined period (e.g., every 10 minutes for 2 hours).

Data Analysis: Compare the total number of contralateral rotations in the ST4206-treated

groups with the vehicle-treated group. A significant increase in rotations indicates that

ST4206 potentiates the effect of L-DOPA.

Below is a workflow diagram for the 6-OHDA-lesioned rat model experiment.
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Workflow for the 6-OHDA-lesioned rat model of Parkinson's disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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